molecular formula C10H8Br2O2 B14086728 Ethanone, 1,1'-(1,3-phenylene)bis[2-bromo- CAS No. 19247-97-3

Ethanone, 1,1'-(1,3-phenylene)bis[2-bromo-

Cat. No.: B14086728
CAS No.: 19247-97-3
M. Wt: 319.98 g/mol
InChI Key: YQUHHXFWQZYFGH-UHFFFAOYSA-N
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Description

Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- is a chemical compound with the molecular formula C10H8Br2O2. It is also known by other names such as 1,3-Diacetylbenzene and m-Diacetylbenzene . This compound is characterized by the presence of two bromoethanone groups attached to a 1,3-phenylene ring, making it a significant compound in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- typically involves the bromination of 1,3-diacetylbenzene. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and carbonyl groups play a crucial role in its chemical behavior, allowing it to participate in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- is unique due to the presence of two bromoethanone groups attached to a 1,3-phenylene ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it valuable in various chemical and industrial applications .

Properties

CAS No.

19247-97-3

Molecular Formula

C10H8Br2O2

Molecular Weight

319.98 g/mol

IUPAC Name

2-bromo-1-[3-(2-bromoacetyl)phenyl]ethanone

InChI

InChI=1S/C10H8Br2O2/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4H,5-6H2

InChI Key

YQUHHXFWQZYFGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CBr)C(=O)CBr

Origin of Product

United States

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